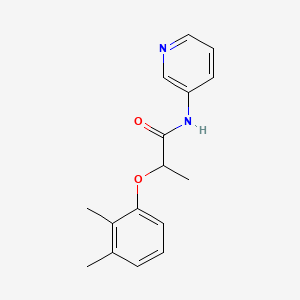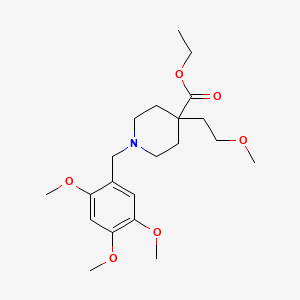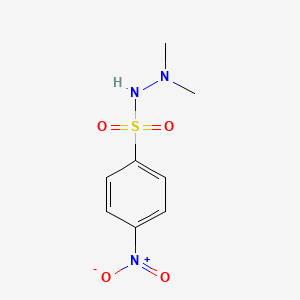![molecular formula C14H9ClN2O2S B6048375 5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6048375.png)
5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one, commonly known as CTPI, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. CTPI has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and antiviral activities.
Wirkmechanismus
The mechanism of action of CTPI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CTPI has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. CTPI has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Furthermore, CTPI has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CTPI has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. CTPI has also been found to inhibit the growth of various bacteria and fungi. Furthermore, CTPI has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, CTPI has been found to inhibit the replication of HIV-1 and HSV-1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CTPI is its broad spectrum of pharmacological activities. CTPI has been found to exhibit anti-inflammatory, antimicrobial, antitumor, and antiviral activities, making it a promising candidate for the development of new drugs. Another advantage of CTPI is its relatively simple synthesis method, which makes it easy to produce in large quantities.
However, there are also some limitations associated with the use of CTPI in lab experiments. One of the major limitations is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated before it can be used in humans.
Zukünftige Richtungen
There are several future directions for the research on CTPI. One of the areas that needs further investigation is the mechanism of action of CTPI. Although some studies have suggested that CTPI inhibits the activity of COX-2 and NF-κB, the exact mechanism of action is not fully understood. Another area that needs further investigation is the potential use of CTPI in combination with other drugs. CTPI has been found to exhibit synergistic effects with some drugs, such as doxorubicin, and further studies are needed to explore its potential use in combination therapy. Finally, further studies are needed to evaluate the safety and efficacy of CTPI in humans, which could pave the way for its use in the treatment of various diseases.
Synthesemethoden
The synthesis of CTPI involves the reaction of 2-chlorobenzaldehyde and 2-furfurylamine with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed in ethanol to obtain the desired product. The yield of CTPI can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
CTPI has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. CTPI has also been shown to possess antimicrobial activity against a wide range of bacteria, including MRSA and E. coli. Furthermore, CTPI has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, CTPI has been shown to possess antiviral activity against HIV-1 and HSV-1.
Eigenschaften
IUPAC Name |
(5E)-2-amino-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-10-4-2-1-3-9(10)11-6-5-8(19-11)7-12-13(18)17-14(16)20-12/h1-7H,(H2,16,17,18)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRGIVHRSKLDID-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-6-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B6048310.png)

![2-(4-methoxybenzyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6048318.png)
![N-allyl-N-{[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6048319.png)
![[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6048325.png)
![3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6048330.png)
![3-fluoro-N-(1-{1-[5-(methoxymethyl)-2-furoyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6048338.png)
![1-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-imidazole hydrochloride](/img/structure/B6048359.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B6048367.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6048384.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B6048400.png)